molecular formula C21H14ClFN2O4 B2413716 (2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide CAS No. 1327171-76-5

(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide

Cat. No.: B2413716
CAS No.: 1327171-76-5
M. Wt: 412.8
InChI Key: LNYSHQAVRVGUKF-DAFNUICNSA-N
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Description

(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C21H14ClFN2O4 and its molecular weight is 412.8. The purity is usually 95%.
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Biological Activity

The compound (2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide is a derivative of chromene, a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its potential as an inhibitor of key enzymes and its cytotoxic effects against various cancer cell lines.

Structural Characteristics

The structural features of this compound include a chromene backbone modified with an imino group and a carboxamide moiety. The presence of the chloro and fluoro substituents on the phenyl ring may enhance its biological activity through electronic effects.

1. Enzyme Inhibition

Recent studies have highlighted the potential of chromene derivatives as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases and certain cancers.

  • Inhibition Studies :
    • The compound exhibited significant MAO-B inhibitory activity, with IC50 values indicating potent action. For instance, related chromene derivatives have shown IC50 values in the range of 0.8 µM to 10 µM, suggesting that structural modifications can lead to enhanced inhibitory effects .
    • Structure-activity relationship (SAR) studies indicate that the presence of specific substituents on the chromene structure is crucial for MAO-B inhibition .

2. Cytotoxicity Against Cancer Cell Lines

The cytotoxic potential of this compound was evaluated against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

  • Case Study Findings :
    • In vitro assays demonstrated that the compound induced significant cytotoxic effects with IC50 values ranging from 5 µM to 15 µM across different cell lines .
    • The mechanism of action appears to involve apoptosis induction, as evidenced by increased annexin V staining in treated cells .

3. Antioxidant Activity

Chromene derivatives are also known for their antioxidant properties, which contribute to their therapeutic potential.

  • Antioxidant Assays :
    • The compound showed a notable ability to scavenge free radicals, with results comparable to established antioxidants like ascorbic acid .

Data Summary

Activity TypeMeasurement MethodResult (IC50)Reference
MAO-B InhibitionEnzyme Assay~0.8 µM
Cytotoxicity (MCF-7)MTT Assay~10 µM
Cytotoxicity (A549)MTT Assay~15 µM
Antioxidant ActivityDPPH ScavengingComparable to Ascorbic Acid

Properties

IUPAC Name

2-(5-chloro-2-fluorophenyl)imino-N-(furan-2-ylmethyl)-7-hydroxychromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClFN2O4/c22-13-4-6-17(23)18(9-13)25-21-16(20(27)24-11-15-2-1-7-28-15)8-12-3-5-14(26)10-19(12)29-21/h1-10,26H,11H2,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNYSHQAVRVGUKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=CC3=C(C=C(C=C3)O)OC2=NC4=C(C=CC(=C4)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClFN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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